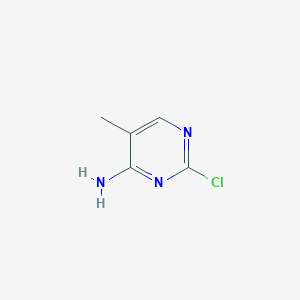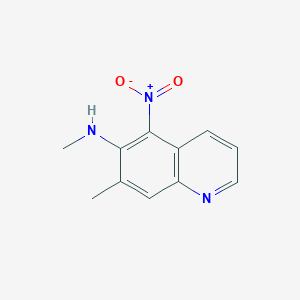
N,7-dimethyl-5-nitroquinolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step chemical reactions that introduce various functional groups to the quinoline core. For instance, Roberts et al. (1997) described a methodology for synthesizing pyrrolo[4,3,2-de]quinolines, starting from 6,7-dimethoxy-4-methylquinoline. This process included nitration, reduction, and cyclization steps, demonstrating the complexity and versatility of quinoline chemistry (Roberts, Joule, Bros, & Álvarez, 1997).
Molecular Structure Analysis
The crystal structure of quinoline derivatives provides insight into their molecular geometry, which is crucial for understanding their reactivity and interaction with biological targets. Kant et al. (2014) synthesized a hexahydroquinoline derivative and performed a single-crystal X-ray diffraction study to determine its molecular structure, highlighting the importance of structural analysis in the development of quinoline-based compounds (Kant, Gupta, Anthal, Sharma, Patil, Mulik, & Deshmukh, 2014).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution, which is often facilitated by the presence of activating groups such as nitro groups. Szpakiewicz and Grzegożek (2008) investigated the vicarious nucleophilic amination of nitroquinolines, demonstrating the reactivity of these compounds towards nucleophilic agents and the potential for introducing amino functionalities (Szpakiewicz & Grzegożek, 2008).
Aplicaciones Científicas De Investigación
Biological Functions and Impact
- Serotonin Receptor Ligands : Certain nitrogen-containing compounds, such as derivatives of quinoline, have been investigated for their potential role in treating cognitive disorders through their action as serotonin receptor antagonists. These compounds have shown promise in enhancing cognitive functions, indicating their potential therapeutic applications in learning and memory disorders (Russell & Dias, 2002).
Environmental and Health Risks
- Toxicity and Carcinogenic Potential : Studies have highlighted the formation of hazardous compounds such as N-nitrosamines from the reaction of nitrite with secondary amines found in food and environmental samples. These compounds are of significant concern due to their carcinogenic potential, emphasizing the importance of monitoring and controlling their presence in the environment and food chain (Lin, 1986).
Mechanisms of Formation and Degradation
- Formation and Removal in Water Systems : Research into the formation mechanisms of nitrosamines, particularly N-nitrosodimethylamine (NDMA), in water treatment processes has provided insights into their environmental impact and strategies for removal. Advanced oxidation processes (AOPs) have been identified as effective for mitigating NDMA and related compounds in water, underscoring the importance of such technologies in ensuring water safety (Sharma, 2012).
Chemical Synthesis and Applications
- Catalytic Reduction : The catalytic reduction of nitro compounds to amines using hydrogen has been extensively reviewed, highlighting the significance of these reactions in the synthesis of amines. Such processes are crucial in the production of various chemicals and pharmaceuticals, demonstrating the importance of efficient catalytic systems (Irrgang & Kempe, 2020).
Safety And Hazards
The safety and hazards associated with N,7-dimethyl-5-nitroquinolin-6-amine are not explicitly discussed in the retrieved papers. However, the potential safety hazards associated with using N,N-Dimethylformamide in chemical reactions have been discussed7. This review serves as an educational resource to promote awareness of such safety hazards in the broader chemistry community and encourages scientists to develop appropriate control strategies to mitigate the potential safety risks associated with the use of DMF in chemical reactions7.
Direcciones Futuras
The future directions for research involving N,7-dimethyl-5-nitroquinolin-6-amine are not explicitly discussed in the retrieved papers. However, future directions in related fields such as therapeutic peptides8, kinase drug discovery9, and RNAi-based therapeutics10 have been discussed. These fields highlight the ongoing advancements in drug discovery and the potential for new therapeutic strategies.
Propiedades
IUPAC Name |
N,7-dimethyl-5-nitroquinolin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-6-9-8(4-3-5-13-9)11(14(15)16)10(7)12-2/h3-6,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAKNHMEWSMOBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1NC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398749 |
Source


|
| Record name | 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylamino-7-methyl-5-nitroquinoline | |
CAS RN |
83407-41-4 |
Source


|
| Record name | 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

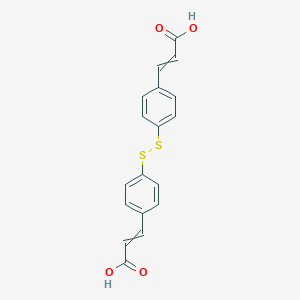

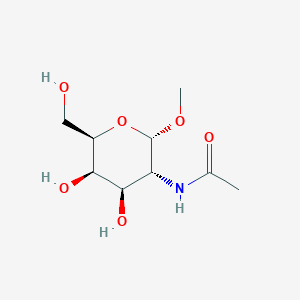

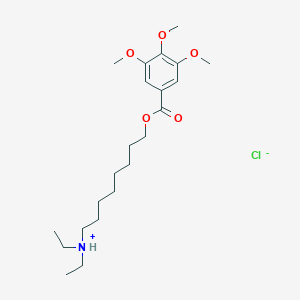
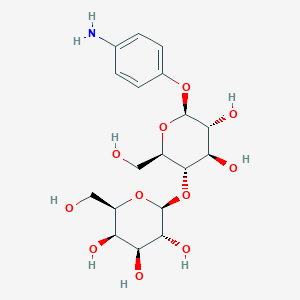

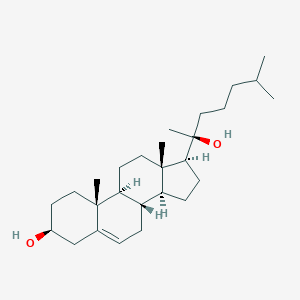
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)
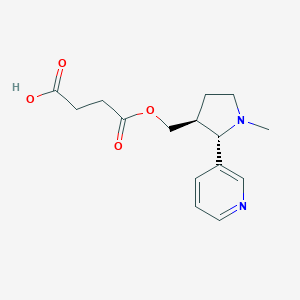
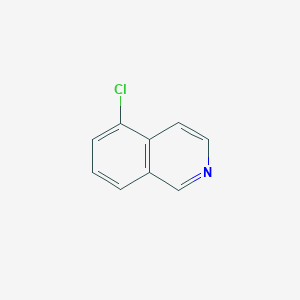

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)
